3-Bromo-5-chloro-4-methylpyridin-2-amine
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Overview
Description
3-Bromo-5-chloro-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-chloro-4-methylpyridin-2-amine involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines or partially reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-5-chloro-4-methylpyridin-2-amine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-4-methylpyridin-2-ol
- 5-Bromo-2-methylpyridin-3-amine
- 3-Bromo-4-methylpyridin-2-amine
Uniqueness
3-Bromo-5-chloro-4-methylpyridin-2-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-chloro-4-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIALCPQCHFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682400 |
Source
|
Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-28-8 |
Source
|
Record name | 3-Bromo-5-chloro-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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